5-(1-Methylpropyl)nonane

CAS No.: 62185-54-0

Cat. No.: VC19481546

Molecular Formula: C13H28

Molecular Weight: 184.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62185-54-0 |

|---|---|

| Molecular Formula | C13H28 |

| Molecular Weight | 184.36 g/mol |

| IUPAC Name | 5-butan-2-ylnonane |

| Standard InChI | InChI=1S/C13H28/c1-5-8-10-13(11-9-6-2)12(4)7-3/h12-13H,5-11H2,1-4H3 |

| Standard InChI Key | MYBISLOUUPIYHV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(CCCC)C(C)CC |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

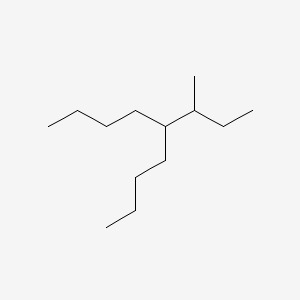

The IUPAC name 5-(1-methylpropyl)nonane delineates its structure: a nonane backbone (nine-carbon chain) with a 1-methylpropyl substituent at the fifth carbon. This branching creates a tertiary carbon center, enhancing steric hindrance and affecting intermolecular interactions . The structural formula can be represented as:

The Simplified Molecular Input Line Entry System (SMILES) notation is CCCCC(CCCC)C(C)CC, while the International Chemical Identifier (InChI) is:

InChI=1S/C13H28/c1-5-8-10-13(11-9-6-2)12(4)7-3/h12-13H,5-11H2,1-4H3 .

Isomerism and Stereochemistry

Physicochemical Properties

Experimental and predicted data for 5-(1-methylpropyl)nonane are summarized below:

| Property | Value | Source |

|---|---|---|

| Density | Predicted | |

| Boiling Point | 216.3 \pm 7.0 \, ^\circ\text{C} | Predicted |

| Molecular Weight | 184.36 g/mol | |

| Exact Mass | 184.2191 Da | |

| LogP (Partition Coefficient) | 5.03 | Calculated |

The compound’s low density and high boiling point align with trends observed in branched alkanes, where reduced surface area decreases London dispersion forces compared to linear analogs .

Synthesis and Production

Industrial and Laboratory Methods

While specific synthetic routes for 5-(1-methylpropyl)nonane are sparsely documented, branched alkanes are typically synthesized via:

-

Alkylation Reactions: Combining shorter alkanes with alkyl halides in the presence of Lewis acids.

-

Grignard Reagents: Reacting organomagnesium compounds with carbonyl groups, followed by hydrolysis.

-

Catalytic Cracking: Fragmenting larger hydrocarbons under high temperatures and catalysts .

Natural Occurrence

5-(1-Methylpropyl)nonane has been identified in the cyanobacterium Microcoleus vaginatus, suggesting a biological origin in certain desert ecosystems . This finding highlights its potential role in microbial membrane adaptation to arid environments.

Reactivity and Chemical Behavior

Combustion

Like all alkanes, 5-(1-methylpropyl)nonane undergoes complete combustion:

Incomplete combustion may produce carbon monoxide or particulate matter.

Halogenation

Under UV light, the compound participates in free-radical halogenation, preferentially substituting hydrogen atoms at tertiary carbon positions due to hyperconjugation stability .

Stability Considerations

The absence of π-bonds renders 5-(1-methylpropyl)nonane resistant to addition reactions. Its stability under standard conditions makes it suitable for long-term storage .

Applications and Industrial Relevance

Research Applications

-

Membrane Studies: Branched alkanes are used to model lipid bilayer interactions, investigating how hydrocarbon structure affects membrane fluidity .

-

Biofuel Research: As a component of synthetic fuels, its combustion properties are analyzed for energy output and emissions .

Comparative Analysis with Related Alkanes

The table below contrasts 5-(1-methylpropyl)nonane with structurally similar compounds:

| Compound | Molecular Formula | Branching Position | Molecular Weight (g/mol) |

|---|---|---|---|

| Nonane | None | 128.26 | |

| 2-Methylundecane | C2 | 170.34 | |

| 5-Methylnonane | C5 | 142.28 | |

| 5-(1-Methylpropyl)nonane | C5 (complex branch) | 184.36 |

The compound’s extended branching at C5 confers distinct physical properties, including higher boiling points and lower densities compared to less-branched analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume